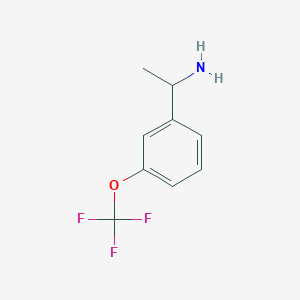

1-(3-(Trifluoromethoxy)phenyl)ethanamine

概述

描述

1-(3-(Trifluoromethoxy)phenyl)ethanamine is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

准备方法

The synthesis of 1-(3-(Trifluoromethoxy)phenyl)ethanamine can be achieved through several routes. One common method involves the nitration of 3-(trifluoromethoxy)acetophenone, followed by reduction to the corresponding amine . Another approach utilizes trifluoromethylation of secondary amines using CF3SO2Na-based reagents . Industrial production often employs flow chemistry techniques to streamline the synthesis and ensure high purity .

化学反应分析

1-(3-(Trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, especially at the amine group.

Common reagents used in these reactions include trifluoromethyl triflate for substitution and cesium fluoride for trifluoromethylation . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Neuroprotective Agents

The compound has garnered attention for its role as a building block in the synthesis of neuroprotective agents. The trifluoromethoxy group contributes to its lipophilicity, enabling better penetration across biological membranes, which is crucial for therapeutic efficacy in treating neurodegenerative diseases. Research indicates that derivatives of this compound can exhibit protective effects against conditions such as Alzheimer's and Parkinson's diseases.

Pharmaceutical Development

1-(3-(Trifluoromethoxy)phenyl)ethanamine is utilized in the pharmaceutical industry to develop new therapeutic agents. Its unique electronic properties allow it to interact effectively with various receptors and enzymes involved in neurological functions. This makes it a candidate for further research into drug development aimed at addressing neurological disorders.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Reduction Reactions : Utilizing metal catalysts under hydrogen pressure to convert precursor compounds into the desired amine form.

- Chiral Resolution : Employing techniques to isolate the (R)-enantiomer from racemic mixtures, which is essential for ensuring the biological activity of the final product .

Case Studies

Neuroprotective Studies

Research has demonstrated that derivatives of this compound can significantly reduce neuronal cell death in vitro when exposed to neurotoxic agents. These studies suggest that the compound may enhance cellular resilience against oxidative stress and excitotoxicity, common mechanisms involved in neurodegeneration.

Pharmacokinetic Properties

Studies assessing the pharmacokinetics of this compound reveal favorable absorption and distribution characteristics due to its lipophilic nature. This property is crucial for developing effective therapeutic agents that require efficient delivery to target sites within the central nervous system .

作用机制

The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with various enzymes and receptors.

相似化合物的比较

1-(3-(Trifluoromethoxy)phenyl)ethanamine can be compared to other similar compounds such as:

®-1-(3-(Trifluoromethoxy)phenyl)ethanamine: This enantiomer has similar chemical properties but may exhibit different biological activities.

1-(3-(Trifluoromethyl)phenyl)ethanamine: This compound lacks the methoxy group, which can significantly alter its reactivity and applications.

The presence of the trifluoromethoxy group in this compound makes it unique, providing enhanced stability and specific reactivity patterns compared to its analogs.

生物活性

1-(3-(Trifluoromethoxy)phenyl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound’s lipophilicity, which may improve its bioavailability and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀F₃N

- Molecular Weight : 189.18 g/mol

- Structure : The compound features a trifluoromethoxy group attached to a phenyl ring, contributing to its unique electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. The trifluoromethoxy group enhances the compound's metabolic stability and lipophilicity, facilitating its penetration into biological membranes and interaction with target sites in the body.

Pharmacological Properties

This compound has been studied for several pharmacological effects:

- Neuroprotective Effects : Preliminary studies indicate that this compound may serve as a precursor for neuroprotective agents, with potential applications in treating neurodegenerative diseases.

- Interaction with Neurotransmitter Receptors : Research suggests that it may influence mood and behavior by interacting with specific neurotransmitter receptors.

- Anti-inflammatory Properties : The compound's interactions with enzymes involved in inflammatory pathways are under investigation, indicating potential anti-inflammatory effects.

Study 1: Neuroprotective Activity

A study evaluated the neuroprotective properties of this compound in a mouse model of neurodegeneration. Results showed that administration of the compound significantly reduced markers of neuronal damage compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Study 2: Binding Affinity

Research assessing the binding affinity of this compound to various receptors demonstrated that it exhibits strong affinity towards sigma receptors, which are implicated in modulating neurotransmission and have been targeted for developing anti-cocaine therapies .

Comparative Analysis

The following table summarizes the biological activities and structural similarities of this compound compared to related compounds:

属性

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRKIDIISISOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。